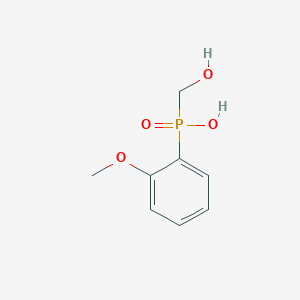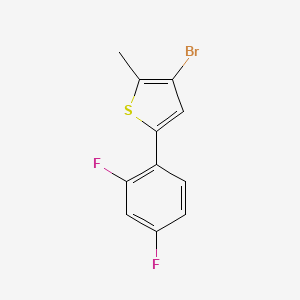![molecular formula C32H23ClN2O3 B15172186 (10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)
(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-12,14-dione is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-12,14-dione involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The chloro and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (10S,11R,15S,16R)-16-acetyl-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
- (10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-methoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
Uniqueness
What sets (10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione apart from similar compounds is its unique combination of functional groups and its specific tetracyclic structure.
Propiedades
Fórmula molecular |
C32H23ClN2O3 |
|---|---|
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C32H23ClN2O3/c1-18-15-26-27-28(32(38)34(31(27)37)23-13-11-19-7-5-6-10-21(19)16-23)29(30(36)20-8-3-2-4-9-20)35(26)25-14-12-22(33)17-24(18)25/h2-17,26-29H,1H3/t26-,27-,28-,29+/m0/s1 |
Clave InChI |
KQWUEOBBXLANDF-XFTNXAEASA-N |
SMILES isomérico |
CC1=C[C@H]2[C@H]3[C@@H]([C@@H](N2C4=C1C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC7=CC=CC=C7C=C6 |
SMILES canónico |
CC1=CC2C3C(C(N2C4=C1C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


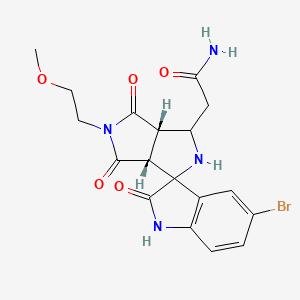
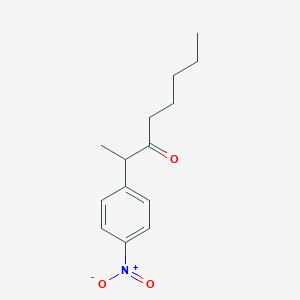
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
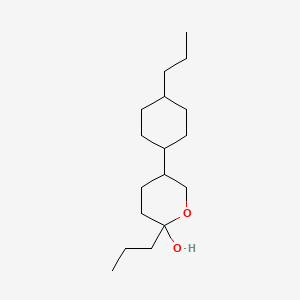
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
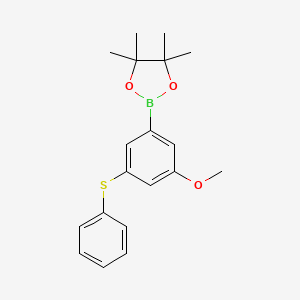
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)

![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
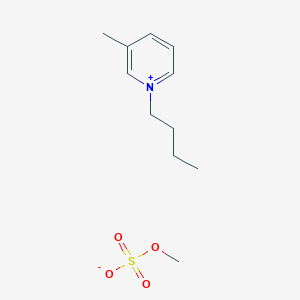
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
